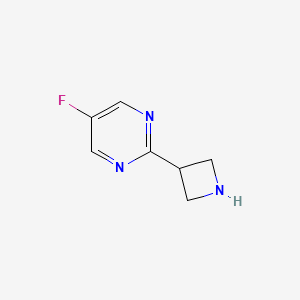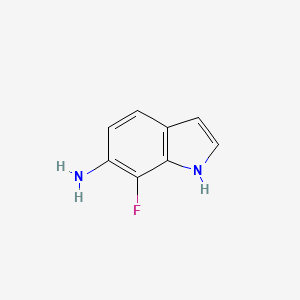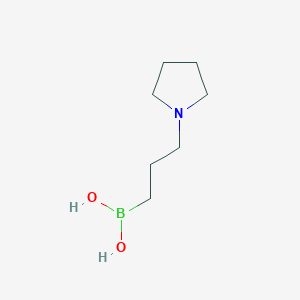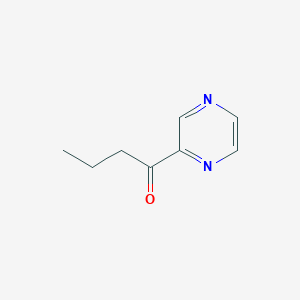![molecular formula C10H6N2 B11920924 Cyclobuta[g]quinoxaline CAS No. 286390-29-2](/img/structure/B11920924.png)
Cyclobuta[g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobuta[g]quinoxaline is a nitrogen-containing heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoxaline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta[g]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out in refluxing ethanol or acetic acid for several hours, yielding the desired product in moderate to high yields . Various improved methods have been developed, including microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Methods such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobuta[g]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different functional groups and substitution patterns depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclobuta[g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: this compound and its derivatives are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of cyclobuta[g]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling and cancer progression.
Pathways Involved: this compound induces apoptosis (programmed cell death) and inhibits tubulin polymerization, disrupting the cell cycle and leading to the selective induction of tumor hypoxia.
Vergleich Mit ähnlichen Verbindungen
Cyclobuta[g]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler nitrogen-containing heterocycle with broad-spectrum applications in medicine and industry.
Quinazoline: Another nitrogen-containing heterocycle with significant pharmacological activities, including anticancer and anti-inflammatory properties.
Cinnoline: A heterocyclic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique structural and electronic properties. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Eigenschaften
CAS-Nummer |
286390-29-2 |
|---|---|
Molekularformel |
C10H6N2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
cyclobuta[g]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-9(5-7(1)8)11-3-4-12-10/h1-6H |
InChI-Schlüssel |
ATDYPRVIXZSIBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=NC=CN=C3C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


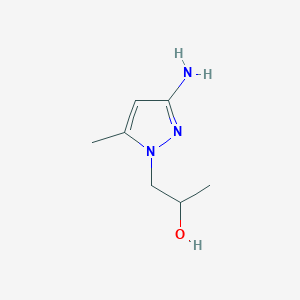
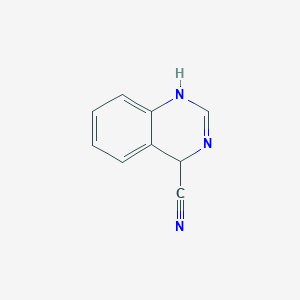
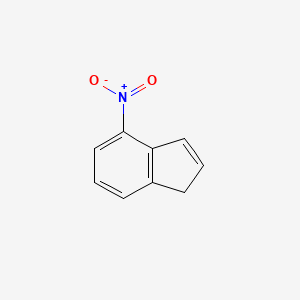
![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)
![7-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920866.png)
